molecular formula C22H21ClN2O4S2 B11336550 N-(5-chloro-2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(5-chloro-2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11336550
M. Wt: 477.0 g/mol
InChI Key: HBGGSOSLPOJUGH-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chlorophenoxy group, a thiophene sulfonyl group, and a piperidine carboxamide moiety. Such compounds are often investigated for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 5-chloro-2-phenol with an appropriate halogenating agent to form the chlorophenoxy intermediate.

    Introduction of the Thiophene Sulfonyl Group: The thiophene-2-sulfonyl chloride is reacted with the chlorophenoxy intermediate under basic conditions to introduce the thiophene sulfonyl group.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to reduce the sulfonyl group to a thiol group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: can be compared with other piperidine carboxamides, thiophene sulfonyl derivatives, and chlorophenoxy compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H21ClN2O4S2

Molecular Weight

477.0 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C22H21ClN2O4S2/c23-17-10-11-20(29-18-7-2-1-3-8-18)19(14-17)24-22(26)16-6-4-12-25(15-16)31(27,28)21-9-5-13-30-21/h1-3,5,7-11,13-14,16H,4,6,12,15H2,(H,24,26)

InChI Key

HBGGSOSLPOJUGH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4

Origin of Product

United States

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